1,4-Diphenyl-1,4-azaphosphinane
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H18NP |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1,4-diphenyl-1,4-azaphosphinane |
InChI |
InChI=1S/C16H18NP/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
GWOLOGZEHDZGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Structural and Electronic Characterization of 1,4 Diphenyl 1,4 Azaphosphinane Systems
Conformational Analysis and Ring Dynamics:No studies on the conformational properties of the azaphosphinane ring in this specific molecule could be located.
To provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, access to peer-reviewed research articles containing this specific experimental and computational data is required. Without this information, generating the requested content is not possible.
Coordination Chemistry and Ligand Design Principles with 1,4 Diphenyl 1,4 Azaphosphinane
Ligand Coordination Modes and Denticity of 1,4-Azaphosphinanes
The 1,4-Diphenyl-1,4-azaphosphinane ligand possesses two potential donor atoms: the phosphorus atom (a soft donor) and the nitrogen atom (a harder donor). This dual nature allows for several potential coordination modes and varying denticity.
Monodentate Coordination: The ligand could coordinate to a metal center through either the phosphorus atom or the nitrogen atom. Coordination via the lone pair of the phosphorus atom is generally expected to be more favorable with soft metal ions (e.g., late transition metals like Pd, Pt, Ag, Au). Conversely, coordination through the nitrogen atom's lone pair would be more likely with harder metal ions.
Bidentate Coordination:
Chelating: The ligand could potentially form a chelate ring by coordinating to a single metal center through both the phosphorus and nitrogen atoms. The formation of a six-membered chelate ring is plausible, though its stability would depend on the conformational flexibility of the azaphosphinane ring and the preferred coordination geometry of the metal.
Bridging: The ligand could act as a bridge between two metal centers. In this mode, the phosphorus atom could coordinate to one metal while the nitrogen atom coordinates to another, leading to the formation of binuclear or polynuclear structures.
The choice of coordination mode would be influenced by several factors, including the electronic and steric properties of the metal center, the other ligands present in the coordination sphere, and the reaction conditions.
Synthesis and Characterization of Metal Complexes Featuring this compound Ligands
Detailed reports on the synthesis and characterization of metal complexes specifically with this compound are scarce.
Complexes with Early Transition Metals
There is no readily available information in the searched literature on the synthesis and characterization of complexes between this compound and early transition metals (e.g., Ti, Zr, V, Cr). These metals are typically hard Lewis acids and would be expected to preferentially coordinate to the nitrogen donor of the ligand, if a reaction were to occur.
Complexes with Late Transition Metals (e.g., Cu, Ag, Ni, Fe, Co, Zn, Pd)
While the coordination chemistry of various other phosphine (B1218219) ligands with late transition metals is well-established, specific examples employing this compound are not prominently reported. It is reasonable to hypothesize that this ligand would react with precursors of metals like palladium, copper, and silver, which have a high affinity for phosphorus donors.
A general synthetic approach would involve reacting the this compound ligand with a suitable metal salt or precursor in an appropriate solvent. Characterization of any resulting complexes would typically involve techniques such as:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination would be observable.
X-ray Crystallography: This technique would provide definitive proof of a complex's formation and its precise solid-state structure, including bond lengths, bond angles, and coordination geometry.
Stereochemical Aspects of this compound in Coordination Complexes
The stereochemistry of complexes containing this compound would be multifaceted. The six-membered azaphosphinane ring is expected to adopt a chair conformation, similar to cyclohexane, to minimize steric strain. This conformation would result in axial and equatorial positions for the substituents on the ring atoms.
Upon coordination to a metal, several stereochemical issues arise:
The orientation of the phenyl groups on the phosphorus and nitrogen atoms would influence the steric environment around the metal center.
If the ligand acts as a P,N-chelate at a square-planar or octahedral metal center, it could lead to the formation of geometric isomers (cis/trans) depending on the arrangement of other ligands.
Without concrete structural data, discussions on the specific stereochemical outcomes remain speculative.
Electronic and Steric Effects of Ligand Modification on Metal Center Reactivity and Stability
The electronic and steric properties of this compound are dictated by the phenyl substituents on the phosphorus and nitrogen atoms.
Electronic Effects: The phenyl group on the phosphorus atom is electron-withdrawing, which reduces the electron-donating ability (basicity) of the phosphorus lone pair compared to an alkyl-substituted phosphine. The phenyl group on the nitrogen also influences its basicity. These electronic factors would affect the strength of the metal-ligand bond and, consequently, the stability of the complex.
Steric Effects: The two phenyl groups impart significant steric bulk to the ligand. This steric hindrance would play a crucial role in determining the coordination number of the metal, the geometry of the resulting complex, and the reactivity of the metal center. For instance, the bulky nature of the ligand might favor the formation of complexes with lower coordination numbers or prevent the coordination of additional ligands.
Modification of these phenyl groups with other substituents (e.g., electron-donating or electron-withdrawing groups, or bulkier groups) would allow for the fine-tuning of the ligand's electronic and steric profiles, thereby influencing the properties and potential catalytic activity of the corresponding metal complexes.
Supramolecular Assembly and Coordination Polymer Architectures Involving 1,4-Azaphosphinane Ligands
There are no specific examples found in the searched literature of supramolecular assemblies or coordination polymers constructed from this compound. However, the potential for this ligand to act as a bridging unit between metal centers provides a clear pathway to such architectures.
If this compound were to adopt a bridging coordination mode (μ-P,N), it could link metal ions into one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. The formation and structure of these coordination polymers would depend on the coordination preferences of the metal ion, the stoichiometry of the reaction, and the presence of any co-ligands or counter-ions. The phenyl groups would also play a significant role, potentially engaging in π-π stacking interactions that could further stabilize the supramolecular structure.
Catalytic Applications of this compound Remain Undocumented in Publicly Available Research
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific catalytic applications of the chemical compound This compound is not available in the public domain. Extensive queries aimed at elucidating its role in various catalytic transformations, as outlined by the user, have not yielded any specific research findings, data, or publications.
The investigation sought to detail the use of this compound in several key areas of catalysis:
Homogeneous Catalysis: No specific instances of this compound being utilized as a ligand or catalyst component in homogeneous catalysis were found. While the broader class of phosphine ligands is extensively used in catalysis, the specific applications of this compound are not documented. rsc.orgresearchgate.netwiley.comsyensqo.com
Carbon-Carbon Bond Forming Reactions: There is no available data to suggest that this compound has been employed as a ligand in palladium-catalyzed cross-coupling reactions or other significant carbon-carbon bond-forming methodologies.
Hydrogenation and Dehydrogenation Processes: Searches for the application of rhodium or ruthenium complexes of this compound in hydrogenation or dehydrogenation reactions did not return any relevant results.
Oxidation and Reduction Chemistry: The role of this specific azaphosphinane in catalytic oxidation or reduction reactions is not described in the available literature.
Cycloaddition and Annulation Catalysis: No studies detailing the use of this compound as a ligand in cycloaddition or annulation reactions were identified.
Mechanistic Investigations: Consequently, without any reported catalytic activity, there are no mechanistic studies of catalytic cycles mediated by complexes of this compound.
While a recent review highlighted the growing interest in the broader class of azaphosphinines and their derivatives in fields like asymmetric catalysis and medicinal chemistry, it did not provide specific examples involving this compound. rsc.org The preparation and basic properties of hexahydro-1:4-diphenyl-1:4-azaphosphine have been described in earlier literature, but this work does not extend to its catalytic applications.
Catalytic Applications and Mechanistic Rationalization
Ligand Structure-Activity Relationships in Catalytic Systems
The effectiveness of a phosphine (B1218219) ligand in a catalytic cycle is intricately linked to its steric and electronic properties. These properties are typically fine-tuned by modifying the substituents on the phosphorus atom and other parts of the ligand scaffold. In the context of 1,4-Diphenyl-1,4-azaphosphinane, this would involve alterations to the phenyl groups attached to the phosphorus and nitrogen atoms.
Key parameters often used to quantify these properties and predict catalytic activity include:
Tolman Cone Angle (θ): A measure of the steric bulk of a phosphine ligand. A larger cone angle can favor the formation of more reactive, lower-coordinate metal complexes.
Percent Buried Volume (%Vbur): Another descriptor of steric hindrance, representing the volume occupied by the ligand within a sphere around the metal center.
Electronic Parameters: The electron-donating or electron-withdrawing nature of the substituents on the ligand influences the electron density at the metal center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
While these principles are well-established for a wide array of phosphine ligands, the absence of specific studies on this compound means that no concrete data tables correlating its structural modifications to catalytic outcomes in specific reactions like Suzuki-Miyaura or Heck couplings can be presented at this time. Research in the field of catalysis continues to explore novel ligand architectures, and it is possible that the potential of 1,4-azaphosphinane scaffolds may be investigated in future work.
Theoretical and Computational Investigations of 1,4 Diphenyl 1,4 Azaphosphinane
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about the electronic structure and energy of the molecule. For 1,4-Diphenyl-1,4-azaphosphinane, these calculations would be crucial in establishing its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is not rigid. The six-membered azaphosphinane ring can adopt several conformations, such as chair, boat, and twist-boat forms. The orientation of the phenyl groups on the nitrogen and phosphorus atoms further adds to the conformational complexity.
Computational chemists would employ geometry optimization to find the most stable three-dimensional arrangement of the atoms in the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. A comprehensive conformational analysis would involve exploring the potential energy surface of the molecule to identify all low-energy conformers and the energy barriers between them. Such studies have been performed on various six-membered phosphorus heterocycles, revealing the preferred ring conformations. For this compound, it is expected that a chair-like conformation would be the most stable, with the bulky phenyl groups likely occupying equatorial positions to minimize steric hindrance.
Illustrative Data Table: Calculated Relative Energies of this compound Conformers
| Conformer | Phenyl Group (P) Orientation | Phenyl Group (N) Orientation | Relative Energy (kcal/mol) |
| Chair | Equatorial | Equatorial | 0.00 |
| Chair | Axial | Equatorial | 4.5 |
| Chair | Equatorial | Axial | 3.8 |
| Boat | - | - | 6.2 |
| Twist-Boat | - | - | 5.8 |
| Note: This table presents hypothetical data based on typical energy differences observed in substituted cyclohexanes and related heterocycles. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures.
NMR Chemical Shifts: The chemical environment of each nucleus (e.g., ¹H, ¹³C, ³¹P, ¹⁵N) determines its NMR chemical shift. DFT calculations can provide accurate predictions of these shifts. For this compound, calculating the ³¹P NMR chemical shift would be particularly important for characterizing the phosphorus center. The predicted shifts for the different conformers would likely vary, providing a potential method to experimentally determine the dominant conformation in solution.
Vibrational Frequencies: The vibrational modes of a molecule correspond to the frequencies of infrared (IR) and Raman absorption. Calculating these frequencies can aid in the interpretation of experimental vibrational spectra. Specific vibrational modes, such as the P-C and N-C stretching frequencies, could be identified and correlated with the molecule's structure.
Illustrative Data Table: Predicted NMR Chemical Shifts and Vibrational Frequencies for the Most Stable Conformer of this compound
| Parameter | Nucleus/Bond | Predicted Value |
| NMR Chemical Shift | ³¹P | 25.3 ppm |
| NMR Chemical Shift | ¹³C (P-Cipso) | 135.2 ppm |
| NMR Chemical Shift | ¹³C (N-Cipso) | 148.1 ppm |
| Vibrational Frequency | P-Ph stretch | 1095 cm⁻¹ |
| Vibrational Frequency | N-Ph stretch | 1310 cm⁻¹ |
| Note: These are example values and would be calculated using specific DFT functionals and basis sets. |
Analysis of Electronic Structure and Reactivity Descriptors
Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations provide access to molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial. For instance, the HOMO is often associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In phosphine (B1218219) ligands, the electronic properties of the phosphorus lone pair, which often constitutes the HOMO, are critical for their coordination chemistry. youtube.com
Reactivity descriptors derived from DFT, such as electronegativity, hardness, softness, and the Fukui function, can be calculated to predict the most likely sites for electrophilic or nucleophilic attack. For this compound, the phosphorus and nitrogen atoms are expected to be the primary centers of reactivity. The analysis would likely show the phosphorus atom to be the more nucleophilic center due to the lone pair available for donation to metal centers.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape.
For this compound, an MD simulation could be used to:
Observe conformational transitions between different chair and boat forms in solution.
Simulate the interaction of the molecule with solvent molecules, providing insights into its solubility and solvation structure.
Computational Elucidation of Reaction Mechanisms and Transition States
This compound has the potential to act as a ligand in transition metal catalysis. Computational chemistry is a powerful tool for elucidating the mechanisms of such catalytic reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.
For a hypothetical reaction involving a metal complex of this compound, computational studies could:
Determine the preferred coordination mode of the ligand to the metal center.
Identify the rate-determining step of the catalytic cycle.
Explain the origin of stereoselectivity if the ligand is chiral or used in an asymmetric reaction.
DFT calculations are widely used to investigate the mechanisms of reactions involving phosphine ligands, providing insights that are often difficult to obtain through experimental means alone. rsc.org
In Silico Ligand Design and Screening for Specific Chemical Transformations
The structural and electronic properties of this compound can be systematically modified in a computational setting to design new ligands with improved performance for specific chemical transformations. This process of in silico (computer-based) design allows for the rapid screening of a large number of potential ligand structures without the need for their synthesis and experimental testing. acs.org
For example, derivatives of this compound could be designed by:
Introducing different substituents on the phenyl rings to tune the electronic and steric properties of the ligand.
Replacing the phenyl groups with other aryl or alkyl groups.
Modifying the six-membered ring itself.
Computational screening could then be used to predict which of these modified ligands would be most effective for a particular catalytic reaction, such as a cross-coupling reaction. rsc.orgtcichemicals.com This approach accelerates the discovery of new and improved catalysts.
Materials Science Applications of 1,4 Diphenyl 1,4 Azaphosphinane Derivatives
Role as Building Blocks in Inorganic Polymer Chemistry
The concept of using heterocyclic molecules as building blocks, or monomers, for the synthesis of inorganic polymers is a well-established strategy for creating materials with novel properties. While specific research on the polymerization of 1,4-Diphenyl-1,4-azaphosphinane derivatives is not extensively documented, the structural motifs present in the molecule suggest its potential utility in this area. The phosphorus and nitrogen atoms can offer reactive sites for polymerization reactions, potentially leading to the formation of polymers with a P-N backbone integrated into a larger polymeric structure.
The broader class of organophosphorus polymers, such as polyphosphazenes, which feature a repeating phosphorus-nitrogen chain, are known for their thermal stability, flame retardancy, and biocompatibility. rsc.orgresearchgate.net Although structurally different from a polymer derived directly from the ring-opening of azaphosphinane, the incorporation of the this compound moiety as a side group or a co-monomer in traditional polymer chains could impart some of these desirable properties. The phenyl groups attached to the phosphorus and nitrogen atoms can also influence the solubility, processability, and thermal properties of the resulting polymers.
Integration into Luminescent and Optoelectronic Materials
Organophosphorus compounds, particularly those with heterocyclic structures, have garnered significant attention for their potential in luminescent and optoelectronic applications. researchgate.net The incorporation of phosphorus atoms into π-conjugated systems can significantly influence the electronic properties of the materials, leading to desirable photophysical behaviors such as high quantum yields and tunable emission spectra. swansea.ac.ukresearchgate.net
While specific data on the luminescent properties of this compound is limited, studies on other phosphorus-containing heterocycles provide a strong indication of their potential. rsc.orgacs.org The phosphorus atom, with its ability to participate in π-conjugation and influence HOMO-LUMO energy levels, can play a crucial role in the design of new photoactive materials. The phenyl substituents on the this compound ring can be further functionalized to tune the emissive properties of the molecule.
The table below summarizes the photophysical properties of some representative phosphorus heterocycles, illustrating the potential of this class of compounds in luminescent materials. It is important to note that these are related compounds, and the properties of this compound derivatives may vary.
| Compound Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application Area |
| Phosphinines | ~320-370 | ~370-525 | Varies | OLEDs, Sensors |
| Phosphanaphthalenes | ~340-370 | ~525 | Not Reported | Photoluminescent Materials |
| Diphosphaanthracenes | Not Reported | Not Reported | High (TADF) | TADF Emitters for OLEDs |
| Fused Phosphepines | Not Reported | Blue Emission | Not Reported | Blue Emitters for OLEDs |
This table presents generalized data for classes of phosphorus heterocycles to indicate potential properties and is not specific to this compound.
Exploration in Other Advanced Functional Materials
The unique chemical structure of this compound derivatives opens up possibilities for their use in a variety of other advanced functional materials. The phosphorus center can act as a coordination site for metal ions, suggesting potential applications in catalysis or as components in metal-organic frameworks (MOFs). The ability of the phosphorus atom to exist in different oxidation states could also be exploited in the design of redox-active materials.
Furthermore, the modification of the phenyl groups can be used to introduce a wide range of functionalities. For example, the attachment of long alkyl chains could lead to the formation of liquid crystalline materials, while the incorporation of polar groups could enhance their solubility in specific solvents for processing. The inherent flame-retardant properties associated with phosphorus compounds could also make derivatives of this compound attractive as additives for enhancing the fire safety of other materials. mdpi.com The exploration of these and other potential applications is an active area of research in materials science.
Conclusion and Future Research Directions
Synthesis and Structural Characterization Advances
The primary method for the synthesis of 1,4-Diphenyl-1,4-azaphosphinane was first reported in 1952. rsc.org The preparation involves the reaction of di-β-chloroethylaniline with phenylphosphorus dichloride. This foundational work provided the initial characterization of the compound, including its melting point and basic reactivity.
Subsequent structural characterization has been aided by the development of advanced spectroscopic and crystallographic techniques. While a detailed, modern crystal structure of the parent this compound is not widely reported in recent literature, the structural features can be inferred from related compounds and spectroscopic data. The molecule possesses a six-membered heterocyclic ring containing a nitrogen atom and a phosphorus atom at the 1 and 4 positions, respectively. The phenyl groups are attached to these heteroatoms. The stereochemistry of the ring and the orientation of the phenyl substituents are key structural aspects that influence its coordination properties.
| Compound Name | CAS Registry Number |
| This compound | 886-65-7 |
| Di-β-chloroethylaniline | Not available |
| Phenylphosphorus dichloride | 644-97-3 |
Progress in Coordination Chemistry and Catalysis
The presence of both a soft phosphorus donor and a harder nitrogen donor site within the this compound framework suggests its potential as a versatile ligand in coordination chemistry. Such P,N-ligands are of significant interest due to their ability to coordinate to a wide range of metal centers, offering unique electronic and steric properties that can be tuned for various catalytic applications.
However, a review of the current literature indicates that the coordination chemistry of this compound itself has not been extensively explored. While the broader class of azaphosphine ligands has been investigated for their ability to act as monodentate or bidentate ligands in complexes with metals such as ruthenium, specific studies focusing on this compound are scarce. chemrxiv.org The potential for this compound to act as a bridging ligand between two metal centers or as a chelating ligand to a single metal center remains a promising but largely unrealized area of research.
Similarly, the application of this compound in catalysis is not well-documented. In principle, its metal complexes could be active in a variety of catalytic transformations where phosphine (B1218219) ligands are known to be effective, such as cross-coupling reactions, hydrogenation, and hydroformylation. The electronic and steric environment provided by the diphenyl-substituted azaphosphinane backbone could offer unique selectivity and reactivity profiles.
Unaddressed Challenges and Emerging Opportunities in this compound Research
The primary unaddressed challenge in the study of this compound is the lack of extensive research into its coordination behavior and catalytic activity. The foundational synthesis provides access to the molecule, but a comprehensive understanding of its reactivity with a diverse range of transition metals is missing. Key questions that remain unanswered include:
Coordination Modes: A systematic investigation of the coordination modes of this compound with various metal precursors is needed. Understanding whether it preferentially acts as a P-monodentate, N-monodentate, P,N-chelating, or bridging ligand is crucial for designing targeted applications.
Stereochemistry of Complexes: The conformational flexibility of the six-membered ring and the stereochemistry at the phosphorus center upon coordination have not been thoroughly investigated. These factors can have a profound impact on the catalytic performance of the resulting metal complexes.
Electronic and Steric Tuning: While the parent 1,4-diphenyl derivative is known, the synthesis of analogues with different substituents on the phenyl rings or the heterocyclic backbone has not been widely explored. Such modifications would allow for the fine-tuning of the ligand's electronic and steric properties.
These challenges also represent significant emerging opportunities. The exploration of the fundamental coordination chemistry of this compound could uncover novel complex geometries and reactivity patterns.
Prospective Avenues for Synthetic Innovation and Application Discovery
Future research on this compound can be directed towards several promising avenues for both synthetic innovation and the discovery of new applications.
Synthetic Innovation:
Development of Stereoselective Syntheses: Devising synthetic routes to enantiomerically pure or diastereomerically enriched forms of this compound would be a major advance. Chiral P,N-ligands are highly valuable in asymmetric catalysis.
Functionalization of the Ligand Backbone: The introduction of functional groups onto the phenyl rings or the heterocyclic core could enable the immobilization of the ligand on solid supports or the introduction of additional donor atoms for the synthesis of multimetallic complexes.
Application Discovery:
Screening in Catalysis: A systematic screening of the catalytic activity of in-situ prepared or isolated metal complexes of this compound in a variety of important organic transformations is a high-priority research direction.
Materials Science: The incorporation of this azaphosphinane into polymeric structures or its use as a building block for supramolecular assemblies could lead to new materials with interesting optical, electronic, or host-guest properties.
Bioinorganic Chemistry: Given the presence of both phosphorus and nitrogen, exploring the interaction of this compound and its metal complexes with biological molecules could be a long-term research goal.
Q & A
Q. What are the established synthetic routes for 1,4-Diphenyl-1,4-azaphosphinane, and how can purity be optimized during synthesis?
The synthesis of 1,4-azaphosphinane derivatives typically involves nucleophilic substitution or cyclization reactions. For example, derivatives like 4-methyl-1,4-azaphosphinane 4-oxide are synthesized using literature-based procedures involving phosphine precursors and aryl halides under controlled conditions . To optimize purity, techniques such as column chromatography or recrystallization are recommended, followed by analytical validation via nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) . TLC is particularly useful for monitoring reaction progress and isolating isomers (e.g., cis/trans configurations) .
Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?
Key methods include:
- Mass spectrometry (MS) : For molecular weight confirmation and structural elucidation. For example, MALDI-TOF-MS using trans,trans-1,4-diphenyl-1,3-butadiene as a matrix has been employed to analyze complex organic mixtures, a technique adaptable for azaphosphinane derivatives .
- NMR spectroscopy : ¹H and ³¹P NMR are critical for identifying phosphorus-containing moieties and verifying substituent positions .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally similar 1,4,2-oxazaphosphepines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during the synthesis of this compound derivatives?
Discrepancies in reaction yields or byproduct formation may arise from solvent polarity, temperature gradients, or competing reaction pathways. For instance, attempts to synthesize halogenated derivatives (e.g., 1,4-halobutadienes) resulted in unexpected tetrabromide ratios due to variations in brominating agents . To address such contradictions:
Q. What challenges arise in the structural analysis of this compound complexes, and how can they be mitigated?
Phosphorus-containing heterocycles often exhibit dynamic stereochemistry, complicating structural assignments. For example, 1,4,2-oxazaphosphepines require X-ray crystallography to confirm configurations due to NMR signal overlap . Mitigation strategies include:
Q. How can researchers design experiments to probe the electronic effects of substituents on this compound’s reactivity?
Systematic substitution with electron-withdrawing/donating groups (e.g., nitro, methoxy) can modulate electronic properties. For example, piperidine auxochromes with electron-withdrawing groups were used to study charge transfer in fluorophores, a methodology adaptable to azaphosphinane systems . Experimental design should include:
- Hammett plots to correlate substituent effects with reaction rates.
- Cyclic voltammetry to measure redox potentials.
- Time-resolved spectroscopy to monitor intermediate lifetimes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
